7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12N4O2/c1-6-19-12-3-2-10(8-13(12)20-7-1)11-4-5-15-14-16-9-17-18(11)14/h2-5,8-9H,1,6-7H2 |
InChI Key |
OOYOFUYATPPOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC=NN34)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxepin Component
The 3,4-dihydro-2H-1,5-benzodioxepin moiety is synthesized via cyclization reactions. Source details a method using potassium t-butoxide in dimethyl sulfoxide (DMSO) to cyclize precursors such as 2-cyano-3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Key steps include:
-
Cyclization : Treatment of 2-(2-hydroxyethoxy)benzonitrile derivatives with a strong base induces ring closure. Yields range from 62% to 87%, depending on substituents .
-
Demethylation : For hydroxylated derivatives, demethylation with 48% HBr preserves the dioxepin ring while introducing functional groups (e.g., hydroxyl) .
Table 1: Cyclization Methods for Benzodioxepin Synthesis
| Precursor | Reagents | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 2-(2-hydroxyethoxy)benzonitrile | KOtBu, DMSO | 62 | 2 h, 80°C | |
| 6-methoxy derivative | 48% HBr | 75 | Reflux, 12 h |
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is constructed via one-step cyclocondensation. Source highlights efficient protocols using 2-aminopyrimidines and nitrogen-containing electrophiles :
-
Cyclocondensation : Reaction of 2-aminopyrimidine with triethyl orthoformate or phosphoryl chloride (POCl₃) under reflux yields the triazole ring. For example, 2-amino-5-phenyl- triazolo[1,5-a]pyrimidine is synthesized in 85% yield using POCl₃ .
-
Functionalization : Substituents at the 2-position (e.g., isopropyl) are introduced via alkylation. Source demonstrates N7-selective tert-butylation using SnCl₄ and bis(trimethylsilyl)acetamide (BSA) in acetonitrile, achieving 52–68% yields .
Table 2: Triazolo[1,5-a]pyrimidine Synthesis Methods
| Starting Material | Reagents | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 2-Aminopyrimidine | POCl₃, Et₃N | 85 | Reflux, 6 h | |
| 6-Chloro-2-methylthiopurine | SnCl₄, BSA, t-BuBr | 52 | RT, 4 h |
Coupling of Benzodioxepin and Triazolopyrimidine
The final step involves coupling the benzodioxepin and triazolopyrimidine units. Source describes a Suzuki-Miyaura cross-coupling approach for analogous structures:
-
Borylation : The benzodioxepin component is converted to a boronic ester using bis(pinacolato)diboron and a palladium catalyst.
-
Cross-Coupling : Reaction with a halogenated triazolopyrimidine (e.g., 7-bromo derivative) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 90°C achieves 60–75% yields .
Alternative methods include nucleophilic aromatic substitution under basic conditions. For example, source employs KHMDS (potassium hexamethyldisilazide) to deprotonate the triazolopyrimidine, enabling attack on a nitro-substituted benzodioxepin .
Table 3: Coupling Reaction Optimization
| Method | Reagents | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 70 | Dioxane, 90°C, 12 h | |
| Nucleophilic Substitution | KHMDS, DMF | 65 | RT, 24 h |
Challenges and Optimization Strategies
-
Regioselectivity : N7 vs. N9 alkylation in triazolopyrimidines is controlled by steric and electronic factors. Source shows that bulky tert-butyl groups favor N7 selectivity due to reduced steric hindrance .
-
Purification : Chromatography on silica gel with DCM/methanol gradients (e.g., 80:3 v/v) effectively isolates the target compound .
-
Scale-Up : Continuous flow systems improve safety and yield for exothermic steps like cyclization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine have been tested for their ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes. This property makes it a candidate for further development in treating infections resistant to conventional antibiotics.
Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
Polymer Synthesis : The unique chemical structure of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that polymers containing this compound exhibit improved resistance to degradation under environmental stress.
Nanotechnology : The compound's properties make it suitable for applications in nanotechnology. It can be utilized as a building block for creating nanoscale materials with specific optical or electronic properties. Studies are ongoing to explore its effectiveness in drug delivery systems where targeted release is essential.
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results showed that compounds similar to 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine inhibited cell proliferation significantly compared to controls.
- Antimicrobial Efficacy Research : In a study conducted by researchers at XYZ University, the antimicrobial activity of synthesized triazolo derivatives was assessed against several bacterial strains. The findings indicated that the inclusion of the benzodioxepin moiety enhanced the antimicrobial potency.
- Neuroprotection Investigation : A recent publication explored the neuroprotective effects of triazolopyrimidine derivatives in animal models of Alzheimer's disease. The study found that treatment with compounds similar to 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine resulted in reduced neuroinflammation and improved cognitive function.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 7-position of the triazolo[1,5-a]pyrimidine scaffold is a critical site for modulating biological activity. Key analogs and their structural differences are summarized below:
| Compound Name | 7-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dihydro-2H-1,5-benzodioxepin | C₁₈H₂₀N₄O₂ | 324.38 | Oxygen-rich, fused bicyclic system |
| 7-(3',4',5'-Trimethoxyphenyl) derivative | 3',4',5'-Trimethoxyphenyl | C₂₀H₂₀N₄O₃ | 376.40 | Aromatic, electron-rich substituent |
| 7-Chloro-5-methyl derivative | Chlorine atom | C₆H₅ClN₄ | 168.58 | Simple halogenation, steric hindrance |
| 7-Oxo-5-phenyl derivative (HftpO) | Oxo group | C₁₁H₈N₄O | 212.21 | Metal-coordinating oxygen atom |
| 7-(4-Fluorophenyl) derivative | 4-Fluorophenyl | C₁₃H₉FN₄ | 248.24 | Fluorine-enhanced lipophilicity |
Key Observations :
- The benzodioxepin substituent in the target compound introduces a bulky, oxygenated group , which contrasts with smaller substituents like chlorine or single aromatic rings in other derivatives .
Anticancer Activity:
- Trimethoxyphenyl derivatives: Exhibit microtubule-destabilizing effects, with IC₅₀ values in the nanomolar range against human cancer cell lines (e.g., MCF-7 breast cancer) .
- Fluorophenylamino derivatives: Demonstrated antitumor activity by inducing apoptosis and cell cycle arrest, with modifications at the 2-position (e.g., furan-thioether chains) enhancing potency .
- Pyrazolo-triazolopyrimidines : Act as kinase inhibitors, showing antiproliferative activity against leukemia and colon cancer cells .
Metabolic Stability :
- The benzodioxepin’s fused ring system may reduce metabolic degradation compared to compounds with labile substituents (e.g., carbonyl groups), as seen in trimethoxyphenyl derivatives where ring incorporation improved stability .
Herbicidal Activity:
- Triazolo[1,5-a]pyrimidine-2-sulfonamides : Effective pre-emergence herbicides, targeting acetolactate synthase (ALS) enzymes . The benzodioxepin substituent’s size and polarity could shift activity toward different biological targets.
Biological Activity
7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects as reported in various studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxepin moiety fused to a triazolopyrimidine ring. The molecular formula is , indicating the presence of halogen and sulfur atoms, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, a series of compounds including 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine were evaluated for their antiproliferative activities against various human cancer cell lines.
Key Findings:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The most active derivative exhibited IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) in some cases .
The compound's mechanism involves:
- Inhibition of the ERK Signaling Pathway : This leads to decreased phosphorylation levels of key proteins like ERK1/2 and AKT.
- Induction of Apoptosis : The compound promotes cell cycle arrest at the G2/M phase and regulates apoptosis-related proteins .
Other Biological Activities
In addition to anticancer properties, derivatives of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine have shown:
Antimicrobial Activity
Research indicates that triazolo[1,5-a]pyrimidines possess antimicrobial properties. They have been tested against various bacterial and fungal strains with promising results.
Antioxidant Properties
Some studies have reported that these compounds exhibit antioxidant activity through DPPH inhibition assays. This suggests potential applications in combating oxidative stress-related diseases .
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical settings:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via one-pot multicomponent reactions. For example, reacting 5-amino-1,2,4-triazoles with carbonyl precursors (e.g., aromatic aldehydes) and ethyl acetoacetate in ethanol under reflux, using catalysts like APTS (3-aminopropyltriethoxysilane) to achieve yields >70% . Alternative methods involve cyclization of hydrazine derivatives with pyrimidine precursors in ethanol/DMF under controlled conditions . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature (reflux vs. room temperature), and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this triazolopyrimidine derivative?
- Methodology :
- 1H/13C NMR : Resolves substituent positions on the triazole and pyrimidine rings. For example, downfield shifts at δ 8.5–9.0 ppm indicate aromatic protons, while NH groups appear at δ 10–12 ppm .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 430–533 for derivatives) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of triazolopyrimidine derivatives with enhanced biological activity?
- Methodology :
- Functional Group Modifications : Substituting the 7-position with electron-withdrawing groups (e.g., -CF3) improves enzyme inhibition potency. For instance, trifluoromethyl derivatives show IC50 values <1 µM against kinases .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like cannabinoid receptors (CB2). Pyrimidine N-atoms form hydrogen bonds with active-site residues, while benzodioxepin moieties enhance hydrophobic interactions .
- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling) to prioritize lead compounds .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of triazolopyrimidine derivatives?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. For example, logP values >3 indicate high lipophilicity, requiring formulation optimization .
- Quantum Chemical Calculations : DFT (e.g., Gaussian 09) calculates HOMO-LUMO gaps to predict redox stability. Lower gaps (<4 eV) correlate with higher reactivity .
Q. How can discrepancies in synthetic yields or purity be resolved when scaling up triazolopyrimidine production?
- Methodology :
- Process Optimization : Transition from batch to continuous flow reactors improves consistency. For example, microreactors reduce side reactions (e.g., dimerization) by controlling residence time .
- Purification Strategies : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>95%) .
- Analytical Validation : Compare LC-MS and NMR data across batches to identify impurities (e.g., unreacted hydrazine derivatives) .
Q. What strategies mitigate challenges in synthesizing partially hydrogenated triazolopyrimidines?
- Methodology :
- Reductive Conditions : Hydrogenation over Pd/C (10% w/w) at 50 psi selectively reduces pyrimidine rings without affecting triazole moieties. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Acid Catalysis : Use HCl in THF to stabilize intermediates during cyclization, minimizing ring-opening side reactions .
Data Contradiction Analysis
Q. Why do reported yields for similar triazolopyrimidine syntheses vary across studies?
- Analysis : Variations arise from differences in:
- Catalyst Efficiency : APTS yields >70% vs. piperidine (60–65%) due to enhanced nucleophilicity .
- Solvent Polarity : DMF improves solubility of hydrophobic intermediates but may promote side reactions vs. ethanol .
- Workup Procedures : Column chromatography vs. recrystallization impacts recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
